N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked to a 2-hydroxypropyl chain, an N-bound 4-fluorophenyl group, and a 4-methylbenzenesulfonamide core. Though direct experimental data for this compound are absent in the provided evidence, structural analogs from the literature allow inferences about its physicochemical and biological behavior.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-15-4-10-21(11-5-15)29(27,28)25(19-8-6-18(22)7-9-19)14-20(26)13-24-17(3)12-16(2)23-24/h4-12,20,26H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNJZQBWIVIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=CC(=N2)C)C)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone to form the corresponding hydrazone, followed by further reactions to introduce the hydroxypropyl and fluorophenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding hydroxyl or carboxyl derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the sulfonamide group with other functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and sulfonamide group are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog: 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide ()
Structural Differences :
- Core : Pyridine-sulfonamide vs. benzene-sulfonamide in the target compound.
- Substituents : A 4-butylpyrazole and 4-chlorophenyl carbamoyl group vs. 3,5-dimethylpyrazole and 4-fluorophenyl in the target.
- Functional Groups : Carbamoyl vs. hydroxypropyl linker.
Key Data :
- Yield : 76% (suggesting efficient synthesis for pyrazole-sulfonamides).
- Melting Point : 138–142°C, indicating moderate crystallinity.
- Spectroscopy :
- IR: NH (3344 cm⁻¹), SO₂ (1385, 1164 cm⁻¹).
- NMR: Aromatic protons at δ 7.36 (Ph), δ 8.96 (pyridine-H6).
Implications for Target Compound :
Structural Analog: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()
Structural Differences :
- Core: Chromenone-pyrazolopyrimidine hybrid vs. simpler pyrazole-benzenesulfonamide.
- Substituents : Dual fluorophenyl groups and a methylbenzenesulfonamide vs. single fluorophenyl and hydroxypropyl in the target.
Key Data :
- Mass : 589.1 (M⁺+1), indicating a higher molecular weight than the target compound.
- Melting Point: 175–178°C (higher than ’s compound, likely due to chromenone rigidity).
Implications for Target Compound :
Structural Analogs from Pyrazole-Sulfonamide Derivatives ()
Several compounds from share the pyrazole-sulfonamide scaffold:
1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide :
- Substituents : Difluoromethyl and nitro groups.
- Implications : Nitro groups may increase electrophilicity, affecting reactivity compared to the target’s methyl and fluorine substituents.
N-[3-(4-Chloro-1H-Pyrazol-1-yl)-2-Methylpropyl]-4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxamide :
- Core : Benzothiophene-carboxamide vs. benzenesulfonamide.
- Implications : Sulfonamide groups (as in the target) generally exhibit stronger hydrogen-bonding capacity than carboxamides.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Signatures
Research Implications and Gaps
- Synthesis : The hydroxypropyl linker in the target compound may necessitate protection/deprotection strategies to prevent side reactions during synthesis, as seen in ’s multi-step procedure .
- Crystallography : SHELX-based methods () could resolve the target’s stereochemistry, particularly the hydroxypropyl configuration .
Biological Activity
N-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. The biological activity of this compound has been evaluated in various studies, focusing on its effects against cancer cells and its mechanism of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H22N4O3S
- CAS Number : 1020721-19-0
The presence of the pyrazole ring and sulfonamide group is believed to contribute to its biological activity, particularly in inhibiting certain enzyme pathways involved in cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits notable anticancer properties, primarily through mechanisms such as apoptosis induction and inhibition of cell proliferation. Below are key findings from recent studies:
Anticancer Activity
-
Cytotoxic Effects :
- The compound was tested against various cancer cell lines, including SH-SY5Y (human neuroblastoma) and MCF7 (breast cancer). The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
- For instance, studies reported IC50 values ranging from 30.68 µM to 70.65 µM against MCF7 cells, indicating potent activity against breast cancer cells .
- Mechanism of Action :
Table 1: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 50-60 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 30.68-70.65 | Caspase activation and Bcl-2 downregulation |
Case Studies
- Study on Neuroblastoma Cells :
- Breast Cancer Evaluation :
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial numbers while maximizing data quality. For example, factorial designs can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) influencing yield and purity. Central Composite Design (CCD) or Box-Behnken models are suitable for non-linear relationships .
Example Table: Key Parameters for DoE
| Factor | Range Tested | Impact on Yield (%) |
|---|---|---|
| Reaction Temp. | 60–100°C | ±15% |
| Solvent (DMF:H2O) | 3:1–5:1 | ±12% |
| Catalyst Loading | 0.5–2.0 mol% | ±8% |
Basic Question: Which spectroscopic and analytical techniques are most reliable for structural characterization?
Answer:
A multi-technique approach is essential:
- NMR : Confirm regiochemistry of the pyrazole ring and hydroxypropyl chain using 2D NOESY or COSY to resolve overlapping signals .
- HRMS : Validate molecular mass with <2 ppm error (e.g., ESI+ mode) .
- XRD : Resolve stereochemical ambiguities via single-crystal diffraction (e.g., R factor <0.06) .
Basic Question: How can solubility and stability issues be addressed during formulation for biological assays?
Answer:
- Solubility Screening : Use HPLC (C18 columns) with gradient elution (acetonitrile/water + 0.1% TFA) to quantify solubility .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring for hydrolytic or oxidative byproducts .
Advanced Question: How can computational modeling guide reaction mechanism elucidation?
Answer:
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediates. For example:
- Simulate nucleophilic attack of the pyrazole nitrogen on the epoxide intermediate in the hydroxypropyl chain formation.
- Compare computed activation energies with experimental kinetics to validate mechanisms .
Advanced Question: What strategies resolve contradictions between computational predictions and experimental reaction outcomes?
Answer:
- Multi-Scale Modeling : Combine DFT with molecular dynamics to account for solvent effects.
- Sensitivity Analysis : Identify parameters (e.g., entropy estimates) causing discrepancies using Monte Carlo simulations .
- Experimental Validation : Re-run reactions under predicted "optimal" conditions (e.g., 80°C, DMF:H2O 4:1) to test model accuracy .
Advanced Question: How can isotopic labeling be applied to track metabolic pathways in vitro?
Answer:
- Synthesis of ²H/¹³C-Labeled Analogues : Replace specific protons (e.g., on the 4-fluorophenyl group) via deuterium exchange or labeled precursors.
- LC-MS/MS Tracing : Monitor isotopic patterns in hepatic microsome assays to identify Phase I/II metabolites .
Advanced Question: What methods are suitable for studying enzyme inhibition kinetics involving this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to target enzymes.
- Fluorescence Polarization : Quantify competitive displacement of fluorescent probes (e.g., IC50 determination) .
Example Table: Inhibition Parameters
| Enzyme Target | IC50 (µM) | KD (nM) | Assay Type |
|---|---|---|---|
| CYP3A4 | 0.85 | 12.3 | SPR |
| P-gp | 2.1 | 45.6 | Fluorescence |
Advanced Question: How can membrane separation technologies improve purification efficiency?
Answer:
- Nanofiltration : Use polyamide membranes (MWCO 300–500 Da) to remove low-MW impurities while retaining the compound .
- Simulated Moving Bed (SMB) Chromatography : Optimize chiral separation using cellulose-based columns (e.g., Chiralpak® IA) .
Advanced Question: What crystallographic techniques validate supramolecular interactions in the solid state?
Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H, π-π stacking) using CrystalExplorer software.
- Thermal Diffuse Scattering (TDS) : Resolve disorder in the hydroxypropyl chain via low-temperature XRD (100 K) .
Advanced Question: How can reaction engineering principles enhance scalability?
Answer:
- Microreactor Systems : Improve heat/mass transfer for exothermic steps (e.g., sulfonamide formation) using continuous flow reactors.
- Kinetic Modeling : Fit rate constants from batch data to predict residence times in scaled-up processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
